8-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This compound features an imidazole ring fused to a pyridine ring, with bromine substituents at specific positions. The significance of this compound lies in its biological activities and potential applications in medicinal chemistry.
The compound is classified under heterocyclic organic compounds and is known for its structural complexity, which includes two brominated phenyl groups. Its chemical formula is with a molecular weight of approximately 319.03 g/mol. The compound can be sourced from various chemical suppliers, including Sigma-Aldrich, which lists it under the CAS number 134044-47-6 .
The synthesis of 8-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine can be achieved through several methods. Common approaches include:
The molecular structure of 8-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine consists of an imidazo[1,2-a]pyridine core with bromine atoms at the 8 and 2 positions on the phenyl rings.
Brc1ccc(cc1)-c2cn3ccccc3n2.This structure allows for various interactions due to the presence of nitrogen atoms and halogen substituents, which can influence its reactivity and biological activity.
8-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine participates in several chemical reactions typical for imidazo[1,2-a]pyridine derivatives:
The mechanism of action for compounds like 8-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine often involves interaction with biological targets such as enzymes or receptors. For instance:
The specific mechanisms often depend on the substituents present on the imidazo[1,2-a]pyridine core.
These properties are essential for determining the handling and application of this compound in laboratory settings.
8-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine has several applications in scientific research:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2